Etofenamate-d4

Description

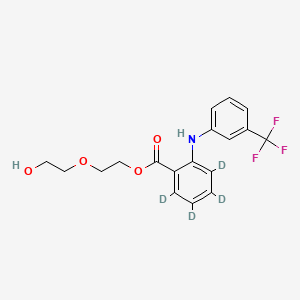

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-hydroxyethoxy)ethyl 2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2/i1D,2D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILVEPYQJIOVNB-ZEJCXXMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Etofenamate-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the use of etofenamate-d4 as an internal standard in the quantitative bioanalysis of etofenamate. Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. Accurate quantification of etofenamate in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as etofenamate-d4, is the gold standard for correcting variability in analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document will elucidate the mechanism of action of etofenamate, detail the principles underpinning the use of deuterated internal standards, provide representative experimental protocols, and present typical quantitative performance data.

Introduction: The Role of Etofenamate and the Need for Precise Quantification

Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] By blocking these enzymes, etofenamate effectively reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][2] It is clinically used for the topical treatment of musculoskeletal and joint disorders.

To evaluate the efficacy and safety of etofenamate, it is crucial to accurately measure its concentration in biological samples such as plasma and urine. Bioanalytical methods, especially those based on LC-MS/MS, are preferred for their high sensitivity and selectivity. However, these methods can be susceptible to various sources of error, including sample loss during preparation and matrix effects that can suppress or enhance the analyte signal. The use of an appropriate internal standard (IS) is essential to mitigate these variabilities and ensure the accuracy and precision of the analytical results.

Mechanism of Action of Etofenamate

The anti-inflammatory and analgesic effects of etofenamate are primarily attributed to its ability to inhibit the cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules.

Figure 1: Mechanism of action of Etofenamate.

Etofenamate-d4 as an Internal Standard: The Principle of Isotope Dilution Mass Spectrometry

Etofenamate-d4 is a deuterated analog of etofenamate, where four hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass does not significantly alter its chemical and physical properties. Therefore, during sample preparation and analysis, etofenamate-d4 behaves nearly identically to the non-labeled etofenamate.

The core principle behind using a stable isotope-labeled internal standard is isotope dilution mass spectrometry. A known amount of etofenamate-d4 is added to the biological sample before any processing steps. Because etofenamate and etofenamate-d4 have virtually identical chemical properties, any loss of the analyte during extraction, evaporation, or reconstitution will be accompanied by a proportional loss of the internal standard.

In the mass spectrometer, etofenamate and etofenamate-d4 are separated from other matrix components by liquid chromatography and are then ionized. Although they co-elute, the mass spectrometer can distinguish them based on their mass-to-charge ratio (m/z). The ratio of the peak area of the analyte (etofenamate) to the peak area of the internal standard (etofenamate-d4) is then used to calculate the concentration of the analyte in the original sample. This ratio remains constant even if there is sample loss or signal suppression, as both the analyte and the internal standard are affected equally.

Figure 2: Workflow for using Etofenamate-d4 as an internal standard.

Representative Experimental Protocol

The following is a representative protocol for the quantification of etofenamate in human plasma using etofenamate-d4 as an internal standard. This protocol is for illustrative purposes and should be optimized and validated for specific laboratory conditions.

4.1. Materials and Reagents

-

Etofenamate reference standard

-

Etofenamate-d4 internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant)

4.2. Sample Preparation

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of etofenamate-d4 working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL into the LC-MS/MS system.

4.3. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.9 min |

| Column Temperature | 40°C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Etofenamate: m/z 370.1 -> 144.1; Etofenamate-d4: m/z 374.1 -> 148.1 |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 ms |

Quantitative Data Presentation

The following tables present typical validation data for a bioanalytical method for etofenamate using etofenamate-d4 as an internal standard.

Table 1: Calibration Curve Linearity

| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Etofenamate | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.995 |

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| 3 (LQC) | < 10% | ± 15% | < 10% | ± 15% |

| 50 (MQC) | < 8% | ± 10% | < 8% | ± 10% |

| 800 (HQC) | < 5% | ± 5% | < 5% | ± 5% |

Table 3: Matrix Effect and Recovery

| QC Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |

| 3 (LQC) | 95 - 105 | > 85 |

| 800 (HQC) | 98 - 102 | > 90 |

Conclusion

The use of etofenamate-d4 as an internal standard provides a robust and reliable method for the quantification of etofenamate in biological matrices. Its mechanism of action as an internal standard is based on the principles of isotope dilution mass spectrometry, where it co-elutes with the analyte and effectively compensates for variability in sample preparation and matrix effects. This technical guide has provided an overview of the mechanism of action of etofenamate, the rationale for using a deuterated internal standard, a representative experimental protocol, and typical quantitative performance data. The implementation of such a method is crucial for obtaining high-quality data in preclinical and clinical studies involving etofenamate.

References

Etofenamate-d4: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity of Etofenamate-d4. Etofenamate-d4 is the deuterated form of Etofenamate, a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties. The deuterium labeling makes it a valuable internal standard for the quantification of Etofenamate in various analytical methods, particularly in pharmacokinetic and metabolic studies.[1][2][3] This guide will delve into the typical specifications, analytical methodologies for purity assessment, and the relevant biological pathway of Etofenamate.

Certificate of Analysis: Typical Specifications

A Certificate of Analysis (CoA) for Etofenamate-d4 provides critical information regarding its identity, purity, and quality. While specific values may vary between batches and suppliers, the following tables summarize the typical data presented in a CoA.

Table 1: General Information

| Parameter | Typical Specification |

| Product Name | Etofenamate-d4 |

| CAS Number | 1329837-73-1[1][2] |

| Formal Name | 2-(2-hydroxyethoxy)ethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate-3,4,5,6-d4[1][2] |

| Molecular Formula | C₁₈H₁₄D₄F₃NO₄[1][2] |

| Formula Weight | 373.4 g/mol [1][2] |

| Appearance | An oil[1][2] |

| Storage | -20°C[2] |

Table 2: Analytical Data

| Parameter | Typical Specification | Method |

| Purity | ≥98% | HPLC |

| Deuterated Forms | >99% (d₁-d₄)[1][2] | Mass Spectrometry |

| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |

| Solubility | Soluble in Acetonitrile and Methanol[1][2] | Visual Inspection |

Experimental Protocols for Purity Assessment

The determination of purity for Etofenamate-d4 involves a combination of chromatographic and spectroscopic techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the active pharmaceutical ingredient (API) from any potential impurities or degradation products.

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is adapted from a validated stability-indicating assay for Etofenamate and is suitable for the analysis of Etofenamate-d4.[4]

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Chromatographic Conditions:

-

Sample Preparation:

-

Prepare a stock solution of Etofenamate-d4 in the mobile phase at a concentration of 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to a working concentration of approximately 40 µg/mL.[4]

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample solution.

-

Monitor the chromatogram and integrate the peak areas.

-

The purity is calculated as the percentage of the main peak area relative to the total peak area.

-

Forced Degradation Studies

To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed on Etofenamate. These studies intentionally degrade the sample to produce potential degradation products. The same principles apply to Etofenamate-d4.

-

Acid Hydrolysis: Dissolve Etofenamate in methanol and add 50% HCl. Reflux the mixture at 60°C for 1 hour. Neutralize the solution before injection.[4]

-

Base Hydrolysis: Dissolve Etofenamate in methanol and add 10% NaOH. Reflux at 60°C for 2 hours. Neutralize the solution before injection.[4]

-

Thermal Degradation: Heat the sample as a thin layer in a petri dish at 70°C.[4]

-

Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide.

-

Photolytic Degradation: Expose the sample solution to UV light.

The analytical method should be able to separate the intact drug from all the degradation products formed under these stress conditions.

Signaling Pathway

Etofenamate, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Etofenamate-d4 | CAS 1329837-73-1 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Etofenamate-d4 Palmitate () for sale [vulcanchem.com]

- 4. Development and Validation of a Stability-Indicating Assay of Etofenamate by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of etofenamate-loaded semisolid sln dispersions and evaluation of anti-inflammatory activity for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]

Etofenamate-d4: A Technical Guide for Researchers

An In-depth Examination of the Deuterated Non-Steroidal Anti-Inflammatory Drug, its Analytical Applications, and Mechanisms of Action.

This technical guide provides a comprehensive overview of Etofenamate-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Etofenamate. Tailored for researchers, scientists, and drug development professionals, this document details the physicochemical properties of Etofenamate-d4, its primary use as an internal standard in analytical chemistry, and the broader pharmacological mechanisms of its non-deuterated parent compound, Etofenamate.

Physicochemical Properties of Etofenamate-d4

Etofenamate-d4 is a stable, isotopically labeled form of Etofenamate, which is primarily utilized in quantitative analyses to ensure accuracy and precision. The key quantitative data for Etofenamate-d4 are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1329837-73-1 | [1][2][3][4] |

| Molecular Formula | C18H14D4F3NO4 | [1][2][3][4] |

| Molecular Weight | 373.36 g/mol | [1][3][5][6] |

Analytical Applications of Etofenamate-d4

The primary application of Etofenamate-d4 is as an internal standard for the quantification of Etofenamate in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy of the quantitative results.

Below is a general experimental workflow for the quantification of Etofenamate in a biological matrix (e.g., plasma) using Etofenamate-d4 as an internal standard.

Experimental Protocol: Quantification of Etofenamate by LC-MS/MS

The following is a representative protocol for the determination of Etofenamate in human plasma.

1. Sample Preparation:

-

To 250 µL of human plasma, add 5 µL of a known concentration of Etofenamate-d4 working solution (internal standard).

-

Acidify the sample with 20 µL of concentrated formic acid.

-

Perform liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 1 minute, and centrifuging at 14,000 rpm for 5 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

-

LC Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized.

-

Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both Etofenamate and Etofenamate-d4.

3. Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of Etofenamate to Etofenamate-d4 against the concentration of Etofenamate standards.

-

The concentration of Etofenamate in the unknown samples is determined from this calibration curve.

Mechanism of Action of Etofenamate

Etofenamate, the non-deuterated parent compound, exerts its anti-inflammatory, analgesic, and antipyretic effects through a multi-faceted mechanism, primarily by inhibiting the enzymes involved in the arachidonic acid cascade.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

The principal mechanism of action of Etofenamate is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This dual inhibition prevents the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a compound against COX-1 and COX-2.

1. Reagents and Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Tris-HCl buffer (pH 8.0)

-

Hematin and L-epinephrine (co-factors)

-

Test compound (e.g., Etofenamate) dissolved in DMSO

-

LC-MS/MS system for Prostaglandin E2 (PGE2) quantification

2. Assay Procedure:

-

In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.

-

Add 20 µL of buffer containing either COX-1 or COX-2 enzyme and incubate for 2 minutes at room temperature.

-

Add 2 µL of the test compound solution at various concentrations and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of arachidonic acid solution and incubate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction by adding an appropriate quenching solution (e.g., formic acid).

-

Quantify the amount of PGE2 produced using a validated LC-MS/MS method.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a vehicle control.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Protocol: Spectrophotometric Lipoxygenase (LOX) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of a compound on lipoxygenase activity.

1. Reagents and Materials:

-

Soybean lipoxygenase (or other 15-LOX)

-

Linoleic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

Test compound (e.g., Etofenamate) dissolved in DMSO

-

UV-Vis spectrophotometer

2. Assay Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the borate buffer and the test compound at various concentrations.

-

Add the lipoxygenase enzyme solution to the cuvette and incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding the linoleic acid substrate solution.

-

Immediately measure the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of the conjugated diene hydroperoxide product.

3. Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the test compound.

-

Determine the percentage of inhibition relative to a control reaction without the inhibitor.

-

Calculate the IC50 value as described for the COX inhibition assay.

Other Anti-Inflammatory Mechanisms

In addition to its effects on the arachidonic acid pathway, Etofenamate has been reported to exhibit other anti-inflammatory properties, including:

-

Antagonism of bradykinin and serotonin: These mediators are involved in pain and increased vascular permeability during inflammation.

-

Inhibition of histamine release: Histamine is a key mediator of the initial inflammatory response.

The signaling pathways for these additional mechanisms are complex and involve multiple cellular receptors and downstream effectors. Further research is needed to fully elucidate the precise molecular interactions of Etofenamate within these pathways.

Conclusion

Etofenamate-d4 is an indispensable tool for the accurate quantification of Etofenamate in research and clinical settings. The parent compound, Etofenamate, is a potent NSAID with a well-characterized mechanism of action centered on the dual inhibition of COX and LOX enzymes. The experimental protocols provided in this guide offer a foundation for researchers to investigate the efficacy and pharmacokinetics of this important anti-inflammatory agent. Further exploration into its effects on other inflammatory signaling pathways may reveal additional therapeutic benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Figure 1, [Schematic representation of the arachidonic...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]

- 6. Clinical Efficacy and Safety Profile of Topical Etofenamate in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Commercial suppliers of Etofenamate-d4 for research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Etofenamate-d4, a deuterated internal standard crucial for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) Etofenamate in complex biological matrices. This document outlines commercial suppliers, provides detailed experimental protocols for its use in mass spectrometry-based assays, and illustrates the key signaling pathways affected by Etofenamate.

Commercial Suppliers of Etofenamate-d4

For researchers seeking to procure Etofenamate-d4 for their studies, several reputable commercial suppliers offer this stable isotope-labeled internal standard. The following table summarizes the key quantitative data from prominent suppliers to facilitate easy comparison.

| Supplier | CAS Number | Molecular Formula | Formula Weight | Purity | Format |

| Cayman Chemical | 1329837-73-1 | C₁₈H₁₄D₄F₃NO₄ | 373.4 | ≥99% deuterated forms (d₁-d₄) | An oil |

| Simson Pharma | 1329837-73-1 | C₁₈H₁₄D₄F₃NO₄ | 373.36 | Custom Synthesis | Not specified |

| Vulcanchem | Not specified | C₃₄D₄H₄₄F₃NO₅ (as Palmitate) | 611.77 | Not specified | Not specified |

| Santa Cruz Biotechnology | Not specified | C₃₂H₄₀D₄F₃NO₅ (as Myristate) | 583.72 | Not specified | Not specified |

| Toronto Research Chemicals | 1329837-73-1 | C₁₈H₁₄D₄F₃NO₄ | 373.36 | Not specified | Not specified |

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Etofenamate exerts its anti-inflammatory and analgesic effects primarily through the inhibition of two key enzymatic pathways involved in the synthesis of pro-inflammatory mediators: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. By blocking these enzymes, Etofenamate effectively reduces the production of prostaglandins and leukotrienes, which are pivotal in the inflammatory cascade, pain signaling, and fever response.

Below is a diagram illustrating the signaling pathways targeted by Etofenamate.

Experimental Protocols for Quantification using Etofenamate-d4

The use of a stable isotope-labeled internal standard like Etofenamate-d4 is the gold standard for accurate and precise quantification of Etofenamate in biological samples by mass spectrometry. It effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency.

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines a typical workflow for the quantification of Etofenamate in a biological matrix using Etofenamate-d4 as an internal standard.

Detailed Methodologies

1. Sample Preparation (Protein Precipitation for Plasma)

This protocol is a common starting point for the extraction of Etofenamate from plasma samples.

-

Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add a known concentration of Etofenamate-d4 internal standard solution.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following are suggested starting parameters for the chromatographic separation and mass spectrometric detection of Etofenamate and Etofenamate-d4. Method optimization is recommended for specific instruments and matrices.

| Parameter | Recommended Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Gradient | Start with 30% B, linear gradient to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Etofenamate) | Precursor Ion (Q1): m/z 370.1 -> Product Ion (Q3): m/z (optimization required) |

| MRM Transition (Etofenamate-d4) | Precursor Ion (Q1): m/z 374.1 -> Product Ion (Q3): m/z (optimization required) |

3. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of Etofenamate.

-

Sample Preparation: Follow a similar extraction procedure as for LC-MS/MS (e.g., Liquid-Liquid Extraction with a suitable organic solvent).

-

Derivatization:

-

Evaporate the extracted sample to dryness.

-

Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

-

Heat the sample at 70°C for 30 minutes to ensure complete derivatization.

-

-

GC-MS Parameters:

| Parameter | Recommended Condition |

| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Oven Temperature Program | Start at 150°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes. |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (Etofenamate derivative) | To be determined based on the mass spectrum of the derivatized compound. |

| SIM Ions (Etofenamate-d4 derivative) | To be determined based on the mass spectrum of the derivatized compound. |

This technical guide provides a foundational understanding for researchers working with Etofenamate-d4. It is essential to note that the provided protocols are starting points and may require optimization based on the specific laboratory equipment, reagents, and biological matrix being analyzed. Always refer to the supplier's certificate of analysis for the most accurate information on the purity and isotopic enrichment of the Etofenamate-d4 standard.

Preclinical Pharmacokinetic Profile of Etofenamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of etofenamate, a nonsteroidal anti-inflammatory drug (NSAID). The following sections detail its absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by quantitative data from various animal models, detailed experimental protocols, and visual representations of key processes.

Pharmacokinetic Parameters

The pharmacokinetic profile of etofenamate has been evaluated in several preclinical species, including rats, dogs, rabbits, and monkeys. The route of administration significantly influences its absorption and subsequent disposition. Intramuscular and topical applications are the most clinically relevant and studied routes in preclinical settings.

Table 1: Pharmacokinetic Parameters of Etofenamate and its Metabolite, Flufenamic Acid, Following Intramuscular Administration in Dogs[1]

| Parameter | Etofenamate | Flufenamic Acid |

| Tmax (h) | 2 | 4 |

| Plasma Elimination Half-life (t½) (h) | 14 | 23.2 |

Tmax: Time to reach maximum plasma concentration. Note: Flufenamic acid's oral half-life is significantly shorter (2-4 h), highlighting the prolonged effect of the intramuscular etofenamate formulation.[1]

Table 2: Pharmacokinetic Parameters of Etofenamate Following Cutaneous Application in Rats[1]

| Parameter | Value |

| Liberation Half-life from Application Site (days) | 1.29 |

| Cutaneous Half-life (h) | 8.5 |

Absorption

Etofenamate is well-absorbed following both oral and cutaneous administration, with a notable tendency for accumulation in inflamed tissues.[2]

Intramuscular Administration: Following intramuscular injection of an oily solution, etofenamate is released from the depot, leading to a fast onset of action.[1] This formulation strategy results in prolonged liberation and lower peak plasma levels compared to oral administration of equivalent amounts of its active metabolite, flufenamic acid.[1] In dogs, maximum plasma concentrations of etofenamate and flufenamic acid are achieved within 2 and 4 hours, respectively.[1]

Topical Administration: Etofenamate is readily transported through the skin.[3][4] Preclinical studies have demonstrated its percutaneous absorption through biological effects in animal experiments.[5][6] Studies in humans have shown that after topical application, etofenamate levels are significantly higher in fasciae, muscles, and the periosteum than in the plasma.[7]

Distribution

Following absorption, etofenamate distributes into various tissues. Notably, after intramuscular application in patients with rheumatoid arthritis, etofenamate and its active metabolite, flufenamic acid, were detected in plasma, synovial fluid, synovial membrane, muscle, bone, hyaline cartilage, and fat tissue.[8] The pharmacokinetics in tissues generally follow the plasma concentration profile, with the rate-limiting step being the release from the oily depot after intramuscular injection.[8] The protein binding of etofenamate is high, at 98–99%.[9]

Metabolism

Etofenamate is extensively metabolized, primarily in the liver, through oxidation and conjugation.[3][4] The main metabolic pathway involves the esterolytic cleavage of etofenamate to its active metabolite, flufenamic acid.[1] However, metabolic degradation is not solely dependent on this conversion; etofenamate itself undergoes hydroxylation and/or conjugation, followed by the formation of corresponding flufenamic acid derivatives.[10]

Identified metabolites in preclinical species include:

-

5-hydroxy-etofenamate

-

4'-hydroxy-etofenamate

-

5,4'-dihydroxy-etofenamate

-

Flufenamic acid

-

5-hydroxy-flufenamic acid

-

4'-hydroxy-flufenamic acid

-

5,4'-dihydroxy-flufenamic acid[11]

There are notable species differences in metabolism. For instance, rats preferentially excrete flufenamic acid derivatives, while rabbits, dogs, and monkeys excrete derivatives of both etofenamate and flufenamic acid.[11] The six identified hydroxy derivatives have been shown to be pharmacologically inactive.[11]

Excretion

Etofenamate and its metabolites are excreted through both renal and biliary pathways.[10] In dogs, renal elimination of etofenamate and its metabolites is relatively low (up to 8%) and does not appear to be dose-dependent after oral or intravenous administration.[10] Biliary excretion has been observed for both intact etofenamate (some of which is conjugated) and its metabolites after intravenous and intragastric administration in dogs.[10] The majority of the drug is excreted as metabolites.[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical pharmacokinetic studies. Below are summaries of key experimental protocols cited in the literature.

In Vitro Percutaneous Absorption Studies

-

Objective: To evaluate the release and permeation of etofenamate from topical formulations.

-

Apparatus: Franz diffusion cells are commonly employed for these studies.[12]

-

Membrane: Mice abdominal skin has been used as a biological membrane.[13][14]

-

Procedure:

-

The skin is mounted on the diffusion cell, separating the donor and receptor compartments.

-

The receptor compartment is filled with a suitable medium (e.g., a mixture of ethanol and phosphate-buffered saline) to maintain sink conditions.[13]

-

The etofenamate formulation is applied to the donor compartment.

-

The system is maintained at a physiological temperature (37±1 °C).[13]

-

Samples are withdrawn from the receptor compartment at predetermined time intervals and analyzed for etofenamate concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12][13]

-

In Vivo Anti-Inflammatory Effect Assessment

-

Objective: To evaluate the in vivo biological activity of etofenamate formulations.

-

Model: The carrageenan-induced rat paw edema model is a standard method.[15]

-

Procedure:

-

Experimental animals (rats) are anesthetized.

-

The initial paw volume is measured using a plethysmometer.

-

The etofenamate formulation is applied topically to the paw.

-

After a set period, a solution of carrageenan is injected into the subplantar area of the paw to induce inflammation.

-

Paw volume is measured again at various time points after the carrageenan injection.

-

The anti-inflammatory effect is determined by the reduction in paw edema in the treated group compared to a control group.

-

Histological analysis of the paw tissue can also be performed to assess inflammatory cell infiltration.[15]

-

Pharmacokinetic Studies in Animals

-

Objective: To determine the pharmacokinetic parameters of etofenamate and its metabolites in vivo.

-

Animals: Various species are used, including rats and dogs.

-

Administration: The drug is administered via the desired route (e.g., intramuscular, oral, intravenous, or topical).

-

Sampling: Blood samples are collected at predefined time points after drug administration.

-

Analysis: Plasma concentrations of etofenamate and its metabolites are determined using a validated analytical method, such as High-Performance Thin-Layer Chromatography (HPTLC) or HPLC.[16]

-

Data Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), and elimination half-life, often using a two-compartment model.[16]

References

- 1. [Animal experimental evidence of the long-lasting efficacy of etofenamate by prolongation of the half-life after intramuscular application] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Etofenamate Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 4. assets.hpra.ie [assets.hpra.ie]

- 5. [Pharmacology and toxicology of etofenamate. 2] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Pharmacology and toxicology of etofenamate. 1st Communication (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical Efficacy and Safety Profile of Topical Etofenamate in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review | springermedizin.de [springermedizin.de]

- 8. [Plasma- and tissue concentrations following intramuscular administration of etofenamat. Pharmacokinetics of etofenamat and flufenamic acid in plasma, synovium, and tissues of patients with chronic polyarthritis after administration of an oily solution of etofenamat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Etofenamate - Wikipedia [en.wikipedia.org]

- 10. [Studies on metabolism and elimination of etofenamate by dogs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Metabolism of etofenamate / Identification and analytic of metabolites, their pharmacological properties and species dependence of metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Increased Therapeutic Efficacy of SLN Containing Etofenamate and Ibuprofen in Topical Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. [Plasma level studies in volunteers after intramuscular injection of various doses of etofenamate in an oily solution] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Bioanalysis of Etofenamate in Human Plasma Using Etofenamate-d4 as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Etofenamate in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Etofenamate-d4, is employed. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for high-throughput pharmacokinetic and bioequivalence studies in a regulated bioanalytical environment.

Introduction

Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of musculoskeletal and joint disorders.[1] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic assessments. The use of a stable isotope-labeled internal standard (SIL-IS), such as Etofenamate-d4, is the gold standard in quantitative bioanalysis using LC-MS/MS.[2][3][4] A SIL-IS co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variability in sample preparation, injection volume, and matrix effects.[2][4] This document provides a comprehensive protocol for the bioanalysis of Etofenamate using Etofenamate-d4, designed for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents

-

Etofenamate (Reference Standard)

-

Etofenamate-d4 (Internal Standard)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

Instrumentation

-

LC System: Agilent 1200 Series or equivalent

-

Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: C18 column (e.g., Discovery® 150 x 2.1 mm, 5 µm)[5]

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Etofenamate and Etofenamate-d4 in methanol.

-

Working Standard Solutions: Serially dilute the Etofenamate primary stock with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve (CC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Etofenamate-d4 primary stock with acetonitrile.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the Etofenamate working standard solutions into blank human plasma to obtain final concentrations for the CC and QC samples.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the IS working solution (100 ng/mL Etofenamate-d4 in acetonitrile).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-1 min: 30% B

-

1-3 min: 30% to 90% B

-

3-4 min: 90% B

-

4.1-5 min: 30% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Etofenamate: m/z 370.1 -> 282.1 (Quantifier), m/z 370.1 -> 144.1 (Qualifier)

-

Etofenamate-d4: m/z 374.1 -> 286.1

-

-

Key MS Parameters:

-

Ion Spray Voltage: 4500 V

-

Temperature: 550°C

-

Collision Gas: Nitrogen

-

Data Presentation

The method was validated according to regulatory guidelines. A summary of the quantitative data is presented below.

Table 1: Calibration Curve Linearity

| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |

| Etofenamate | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |

| LQC | 3 | < 10 | ± 10 | < 10 | ± 10 |

| MQC | 50 | < 10 | ± 10 | < 10 | ± 10 |

| HQC | 800 | < 10 | ± 10 | < 10 | ± 10 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor |

| LQC | 3 | 92.5 | 94.1 | 0.98 |

| HQC | 800 | 95.1 | 96.3 | 1.01 |

Visualizations

Caption: Bioanalytical workflow for Etofenamate quantification.

Caption: Principle of Stable Isotope-Labeled Internal Standard.

Conclusion

The described LC-MS/MS method for the determination of Etofenamate in human plasma using Etofenamate-d4 as an internal standard is specific, sensitive, accurate, and precise. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a regulated bioanalytical setting. This method can be reliably applied to pharmacokinetic and bioequivalence studies of Etofenamate.

References

- 1. Clinical Efficacy and Safety Profile of Topical Etofenamate in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. scispace.com [scispace.com]

- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 5. chimia.ch [chimia.ch]

Application Notes and Protocols for Pharmacokinetic Studies of Etofenamate Using Etofenamate-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1][2] It is a derivative of flufenamic acid and is often formulated for topical application to treat musculoskeletal disorders, such as osteoarthritis, rheumatoid arthritis, and sports injuries.[1][2] The therapeutic action of Etofenamate stems from its inhibition of both the cyclooxygenase (COX) and lipoxygenase pathways, which are critical in the synthesis of prostaglandins and leukotrienes, respectively.[1] This dual-inhibition mechanism contributes to its potent anti-inflammatory effects. Furthermore, its lipophilic nature facilitates effective penetration through the skin, allowing for localized drug action and minimizing systemic side effects commonly associated with oral NSAIDs.[1]

Following administration, Etofenamate is metabolized to its active metabolite, flufenamic acid, along with other inactive hydroxylated derivatives.[3] To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of Etofenamate, robust pharmacokinetic (PK) studies are essential. These studies rely on sensitive and specific bioanalytical methods for the quantification of the parent drug and its active metabolite in biological matrices. Etofenamate-d4, a deuterated isotopologue of Etofenamate, serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, ensuring high accuracy and precision.

This document provides a detailed protocol for a preclinical pharmacokinetic study of a topical Etofenamate formulation in a rat model, utilizing Etofenamate-d4 as an internal standard for the bioanalytical method.

Mechanism of Action of Etofenamate

Etofenamate exerts its anti-inflammatory and analgesic effects through the inhibition of key enzymes in the inflammatory cascade. By blocking both cyclooxygenase (COX-1 and COX-2) and lipoxygenase enzymes, it effectively reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Figure 1: Mechanism of action of Etofenamate.

Experimental Protocols

Preclinical Pharmacokinetic Study of Topical Etofenamate Gel in Rats

This protocol outlines a typical preclinical pharmacokinetic study to evaluate a 5% Etofenamate topical gel in a rat model.

1. Materials and Reagents:

-

Etofenamate (5% w/w) topical gel

-

Etofenamate analytical standard

-

Etofenamate-d4 (internal standard)

-

Flufenamic acid analytical standard

-

Male Wistar rats (200-250 g)

-

K2EDTA tubes for blood collection

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Standard laboratory equipment (pipettes, centrifuges, vortex mixer, etc.)

2. Animal Dosing and Sampling:

-

Animal Model: Male Wistar rats are selected for this study. The animals are acclimatized for at least one week before the experiment.

-

Dosing: A single topical dose of 5% Etofenamate gel (e.g., 100 mg/kg) is applied to a shaved area on the back of each rat. The application area should be approximately 2 cm x 2 cm. An Elizabethan collar may be used to prevent ingestion of the gel.

-

Blood Sampling: Blood samples (approximately 0.25 mL) are collected via the tail vein into K2EDTA tubes at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: The collected blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

3. Bioanalytical Method: LC-MS/MS Quantification of Etofenamate and Flufenamic Acid

This section describes a proposed LC-MS/MS method for the simultaneous quantification of Etofenamate and its active metabolite, flufenamic acid, in rat plasma. Note: This method is based on established procedures for similar NSAIDs and requires validation according to regulatory guidelines.

3.1. Sample Preparation (Protein Precipitation):

-

Allow plasma samples to thaw at room temperature.

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard, Etofenamate-d4 (e.g., at a concentration of 100 ng/mL).

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

3.2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Flow Rate: 0.4 mL/min.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 30 2.5 95 3.5 95 3.6 30 | 5.0 | 30 |

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific MRM transitions should be optimized by infusing standard solutions of Etofenamate, flufenamic acid, and Etofenamate-d4 into the mass spectrometer. The proposed transitions are:

Analyte Precursor Ion (m/z) Product Ion (m/z) Etofenamate 370.1 [To be determined] Flufenamic Acid 282.1 [To be determined] | Etofenamate-d4 (IS) | 374.1 | [To be determined] |

4. Pharmacokinetic Data Analysis: The plasma concentration-time data for Etofenamate and flufenamic acid are analyzed using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). The key pharmacokinetic parameters to be determined include:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

-

Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

-

Elimination half-life (t1/2)

-

Clearance (CL/F)

-

Volume of distribution (Vd/F)

Figure 2: Workflow for the pharmacokinetic study of Etofenamate.

Data Presentation

The quantitative data from pharmacokinetic studies are summarized in the following tables. Table 1 presents data from a human study after the application of a transdermal Etofenamate patch, highlighting the pharmacokinetic profile of the active metabolite, flufenamic acid. Table 2 provides a template for presenting the results from a preclinical study in rats as described in the protocol.

Table 1: Pharmacokinetic Parameters of Flufenamic Acid in Healthy Human Volunteers Following a Single Transdermal Application of an Etofenamate Patch [4]

| Parameter | Value (Mean ± SEM) |

| Cmax (ng/mL) | 31.3 ± 3.8 |

| Tmax (hr) | Reached at patch removal (12 hr) |

| Bioavailability (relative to i.m.) | 1.15 ± 0.06% |

Note: Etofenamate was not detectable in plasma in this study.[4]

Table 2: Hypothetical Pharmacokinetic Parameters of Etofenamate and Flufenamic Acid in Rats Following a Single Topical Application of 5% Etofenamate Gel (100 mg/kg)

| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng*hr/mL) | t1/2 (hr) |

| Etofenamate | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Flufenamic Acid | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

Conclusion

This document provides a comprehensive framework for conducting a preclinical pharmacokinetic study of Etofenamate using a topical formulation. The use of Etofenamate-d4 as an internal standard in a validated LC-MS/MS method is crucial for obtaining reliable data on the absorption, distribution, metabolism, and excretion of Etofenamate and its active metabolite, flufenamic acid. The provided protocols and data presentation formats are intended to guide researchers in designing and executing robust studies to support the development of Etofenamate-based therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical Efficacy and Safety Profile of Topical Etofenamate in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Plasma- and tissue concentrations following intramuscular administration of etofenamat. Pharmacokinetics of etofenamat and flufenamic acid in plasma, synovium, and tissues of patients with chronic polyarthritis after administration of an oily solution of etofenamat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Transdermal Etofenamate and Diclofenac in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Etofenamate in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and sensitive method for the quantification of Etofenamate in human plasma using gas chromatography-mass spectrometry (GC-MS) with Etofenamate-d4 as an internal standard. The protocol involves a liquid-liquid extraction (LLE) for sample cleanup and concentration, followed by derivatization to enhance the volatility and thermal stability of the analyte. The analysis is performed on a standard GC-MS system in the selected ion monitoring (SIM) mode to ensure high selectivity and achieve low limits of detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.

Introduction

Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of joint and muscular pain.[1] Accurate and reliable quantification of Etofenamate in biological matrices is essential for evaluating its pharmacokinetic properties and ensuring therapeutic efficacy. Gas chromatography-mass spectrometry offers high sensitivity and specificity, making it a powerful tool for bioanalytical studies. However, due to the polar nature of Etofenamate, a derivatization step is necessary to improve its chromatographic behavior.[2][3][4] This protocol employs a silylation derivatization, a common technique for NSAID analysis by GC-MS, to produce a more volatile and thermally stable analyte.[2][3][4] The use of a stable isotope-labeled internal standard, Etofenamate-d4, ensures the accuracy and precision of the quantification by correcting for variations during sample preparation and analysis.[5]

Experimental Workflow

Caption: Experimental workflow for the GC-MS analysis of Etofenamate.

Experimental Protocols

Materials and Reagents

-

Etofenamate reference standard (≥98% purity)

-

Etofenamate-d4 (≥99% deuterated forms)[5]

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Human plasma (drug-free)

-

Deionized water

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Etofenamate and Etofenamate-d4 in acetonitrile.

-

Working Standard Solutions: Prepare a series of Etofenamate working standard solutions by serial dilution of the primary stock solution with acetonitrile to achieve concentrations for calibration curve points (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL).

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Etofenamate-d4 primary stock solution with acetonitrile.

Sample Preparation

-

Pipette 200 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL Etofenamate-d4 internal standard working solution to each tube (except for blank samples) and vortex briefly.

-

For calibration standards and quality control (QC) samples, add 20 µL of the respective Etofenamate working standard solution. For blank and unknown samples, add 20 µL of acetonitrile.

-

Add 600 µL of cold acetonitrile for protein precipitation. Vortex for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 5,000 x g for 5 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

To the dry residue, add 50 µL of BSTFA with 1% TMCS. Cap the tube and heat at 70°C for 30 minutes for derivatization.

-

After cooling to room temperature, reconstitute the sample in 100 µL of ethyl acetate.

-

Transfer the final solution to a GC vial with an insert for analysis.

GC-MS Instrumentation and Conditions

The following table summarizes the instrumental parameters for the GC-MS analysis.

| Parameter | Setting |

| Gas Chromatograph | |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min. |

| Mass Spectrometer | |

| MS System | Agilent 5977B or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230°C |

| MS Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (m/z) | |

| Etofenamate-TMS | Quantifier: [Hypothetical m/z 1], Qualifier: [Hypothetical m/z 2] |

| Etofenamate-d4-TMS | Quantifier: [Hypothetical m/z 3] |

Note: The specific m/z values for the trimethylsilyl (TMS) derivatives of Etofenamate and Etofenamate-d4 need to be determined experimentally by infusing a derivatized standard into the mass spectrometer.

Quantitative Data Summary

The method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Calibration Curve

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 10 | 0.102 |

| 25 | 0.255 |

| 50 | 0.510 |

| 100 | 1.015 |

| 250 | 2.530 |

| 500 | 5.050 |

| 1000 | 10.100 |

| Linearity (r²) | 0.9995 |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%Bias) |

| LQC | 30 | 4.5 | 5.8 | -2.3 |

| MQC | 400 | 3.2 | 4.1 | 1.5 |

| HQC | 800 | 2.8 | 3.5 | 0.8 |

Signaling Pathways and Logical Relationships

The analytical method is based on a logical sequence of steps designed to isolate, derivatize, and quantify the target analyte. The core principle relies on the proportional relationship between the concentration of Etofenamate and the response ratio of the analyte to its stable isotope-labeled internal standard.

Caption: The logical relationship in the quantitative analysis of Etofenamate.

Conclusion

The described GC-MS method provides a selective, sensitive, and reliable approach for the quantification of Etofenamate in human plasma. The use of Etofenamate-d4 as an internal standard ensures high accuracy and precision, making this method well-suited for demanding bioanalytical applications in clinical and research settings. The detailed protocol for sample preparation and instrumental analysis can be readily implemented in laboratories equipped with standard GC-MS instrumentation.

References

- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. The GC/MS analysis of some commonly used non-steriodal anti-inflammatory drugs (NSAIDs) in pharmaceutical dosage forms and in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the RP-HPLC Separation of Etofenamate and Its Impurities

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the separation and analysis of Etofenamate and its known impurities using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies outlined are based on established pharmacopeial standards and published scientific literature to ensure robustness and reliability.

Introduction

Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) used for the topical treatment of pain and inflammation.[1] Its chemical stability can be affected by factors such as pH, temperature, and light, leading to the formation of degradation products.[1] Furthermore, impurities can be introduced during the synthesis process. Regulatory bodies require the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product.

This application note details a primary RP-HPLC method derived from the European Pharmacopoeia (EP) and an alternative method from a peer-reviewed scientific publication for the comprehensive analysis of Etofenamate and its impurities.

Etofenamate and Its Impurities

The primary impurities of Etofenamate, as listed in the European Pharmacopoeia and identified in forced degradation studies, are detailed below.

| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

| Etofenamate | 2-(2-Hydroxyethoxy)ethyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate | C₁₈H₁₈F₃NO₄ | 369.34 | |

| Impurity A | Flufenamic Acid | C₁₄H₁₀F₃NO₂ | 281.23 | |

| Impurity B | Butyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate | C₁₈H₁₈F₃NO₂ | 337.34 | |

| Impurity C | N-phenyl-3-(trifluoromethyl)aniline | C₁₃H₁₀F₃N | 237.22 | |

| Impurity D | 2,2'-Oxybis(ethylene) bis[2-[[3-(trifluoromethyl)phenyl]amino]benzoate] | C₃₂H₂₆F₆N₂O₅ | 632.55 | |

| Impurity E | 2-(2-Butoxyethoxy)ethyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate | C₂₂H₂₆F₃NO₄ | 425.44 | |

| Impurity F | Diethylene Glycol | C₄H₁₀O₃ | 106.12 | |

| Impurity G | 2-Hydroxyethyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate | C₁₆H₁₄F₃NO₃ | 325.28 |

RP-HPLC Methodologies

Two distinct RP-HPLC methods are presented for the separation of Etofenamate and its impurities. Method 1 is based on the European Pharmacopoeia monograph, providing a gradient elution for the separation of a wide range of impurities.[2] Method 2, from a stability-indicating assay study, offers an isocratic separation, which can be advantageous for routine quality control.[1]

Method 1: European Pharmacopoeia Gradient Method

This method is suitable for the identification and quantification of related substances in Etofenamate.

Chromatographic Conditions:

| Parameter | Specification |

| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |

| Mobile Phase A | 0.1% v/v Phosphoric Acid in Water |

| Mobile Phase B | Methanol |

| Gradient Program | Time (min) |

| 0 - 13 | |

| 13 - 20 | |

| 20 - 25 | |

| 25 - 26 | |

| 26 - 31 | |

| Flow Rate | 1.2 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 286 nm |

| Injection Volume | 20 µL |

Relative Retention Times (relative to Etofenamate, approx. 13 min): [2]

| Impurity | Relative Retention Time |

| Impurity A | ~ 0.2 |

| Impurity C | ~ 0.7 |

| Impurity G | ~ 0.85 |

| Impurity E | ~ 1.5 |

| Impurity B | ~ 1.6 |

| Impurity D | ~ 1.7 |

Method 2: Isocratic Stability-Indicating Method

This method was developed and validated for the determination of Etofenamate in the presence of its degradation products.[1]

Chromatographic Conditions:

| Parameter | Specification |

| Column | C18, 5 µm, 4.6 x 250 mm (Qualisil BDS or equivalent) |

| Mobile Phase | Phosphate Buffer (pH 6.0) : Methanol (20:80, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 286 nm |

| Injection Volume | 20 µL |

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation (Method 1):

-

Mobile Phase A: Add 1.0 mL of ortho-phosphoric acid to 1000 mL of HPLC-grade water and mix well.

-

Mobile Phase B: Use HPLC-grade methanol.

Mobile Phase Preparation (Method 2):

-

Phosphate Buffer (pH 6.0): Prepare a suitable phosphate buffer (e.g., potassium dihydrogen phosphate) and adjust the pH to 6.0 with ortho-phosphoric acid.

-

Mobile Phase: Mix the prepared phosphate buffer and HPLC-grade methanol in a 20:80 (v/v) ratio. Filter and degas before use.

Standard Solution Preparation:

-

Accurately weigh a suitable amount of Etofenamate reference standard.

-

Dissolve in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).

-

Further dilute with the mobile phase to achieve the desired working concentration (e.g., 50 µg/mL).

Sample Solution Preparation:

-

Accurately weigh a sample of the Etofenamate drug substance or product.

-

Dissolve and dilute with the mobile phase to achieve a final concentration within the linear range of the method.

-

Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system should be equilibrated with the mobile phase. Perform replicate injections (n=5 or 6) of the standard solution to evaluate system suitability parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |

| Resolution (Rs) (between critical pairs) | ≥ 1.5 |

Diagrams

Experimental Workflow

Caption: RP-HPLC experimental workflow for Etofenamate analysis.

Method Parameter Relationships

Caption: Key parameter relationships in RP-HPLC method development.

Pharmacopeial Methods Comparison

While a detailed method from the European Pharmacopoeia has been provided, specific RP-HPLC methods from the United States Pharmacopeia (USP) and the Japanese Pharmacopoeia (JP) for Etofenamate were not publicly available at the time of this writing. It is recommended to consult the current editions of the USP and JP for their official monographs if required.

Conclusion

The presented RP-HPLC methods are suitable for the separation and quantification of Etofenamate and its principal impurities. Method 1, based on the European Pharmacopoeia, offers a comprehensive gradient separation, ideal for impurity profiling and stability studies. Method 2 provides a simpler isocratic approach, well-suited for routine quality control analysis. The choice of method will depend on the specific analytical requirements. It is essential to perform method validation according to ICH guidelines to ensure the suitability of the chosen method for its intended purpose.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Etofenamate-d4 Signal Intensity in LC-MS

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the LC-MS analysis of Etofenamate-d4.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of low Etofenamate-d4 signal intensity?

A1: Low signal intensity for Etofenamate-d4 can stem from several factors:

-

Suboptimal Ionization: Etofenamate, being a non-steroidal anti-inflammatory drug (NSAID), may ionize more efficiently in either positive or negative mode depending on the mobile phase composition. It is crucial to determine the optimal ionization mode.

-

Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of Etofenamate. For molecules with acidic or basic functionalities, adjusting the pH can enhance protonation or deprotonation, leading to a stronger signal.

-

Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of Etofenamate-d4, leading to a reduced signal. This is a common issue in complex biological matrices.

-

Incorrect Mass Spectrometry Parameters: Non-optimized parameters such as capillary voltage, gas temperatures (nebulizing and drying gas), and gas flow rates can lead to inefficient ion generation and transmission.

-

Sample Degradation: Etofenamate contains ester and ether linkages that can be susceptible to degradation under certain pH and temperature conditions.[1] Sample handling and storage are critical.

-

Low Concentration: The concentration of the Etofenamate-d4 internal standard may be too low, resulting in a weak signal.

Q2: Why is my Etofenamate-d4 signal unstable or fluctuating?

A2: Signal instability can be attributed to:

-

Inconsistent Spray in the Ion Source: This can be caused by a partially clogged emitter, incorrect positioning of the ESI probe, or unstable solvent delivery from the LC pump.

-

Fluctuations in Ion Source Parameters: Drifts in temperature or gas flow rates can lead to an unstable signal.

-

Matrix Interference: Inconsistent matrix effects across different samples or within a single run can cause signal fluctuation.

-

LC Pump Performance: Inconsistent mobile phase composition or flow rate from the LC pump can lead to shifts in retention time and variable ionization efficiency.

-

Contamination: Contamination in the LC system, mobile phase, or mass spectrometer can lead to baseline noise and signal instability.

Q3: I am observing a higher than expected signal for Etofenamate-d4. What could be the cause?

A3: Unusually high signal intensity might be due to:

-

Co-eluting Interferences: A compound with the same mass-to-charge ratio (m/z) as an Etofenamate-d4 fragment ion might be co-eluting, leading to an artificially high signal.

-

Cross-Contamination: Carryover from a previous injection of a high-concentration sample can lead to a higher than expected signal in subsequent runs.

-

Incorrect Internal Standard Concentration: An error in the preparation of the Etofenamate-d4 working solution could result in a higher concentration than intended.

-

Ion Enhancement: Certain matrix components can sometimes enhance the ionization of the analyte, leading to a stronger signal.

Troubleshooting Guides

Issue 1: Low Signal Intensity of Etofenamate-d4

This guide provides a step-by-step approach to diagnosing and resolving low signal intensity for Etofenamate-d4.

Troubleshooting Workflow for Low Signal Intensity

References

Mitigating matrix effects for Etofenamate-d4 in urine samples

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Etofenamate-d4 in urine samples. Our goal is to help you mitigate matrix effects and ensure accurate, reliable results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of Etofenamate-d4 in urine?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix. In urine, endogenous substances like salts, urea, and other metabolites can suppress or enhance the ionization of Etofenamate and its internal standard, Etofenamate-d4, in the mass spectrometer's ion source. This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.

Q2: Why is Etofenamate-d4 used as an internal standard?

A2: Etofenamate-d4 is a stable isotope-labeled (SIL) internal standard. It is chemically identical to Etofenamate but has a higher mass due to the replacement of four hydrogen atoms with deuterium. Because it has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar matrix effects. This allows for accurate correction of signal suppression or enhancement, leading to more reliable quantification.

Q3: What are the common sample preparation techniques to mitigate matrix effects for Etofenamate-d4 in urine?

A3: The most common techniques are:

-

Dilute-and-Shoot: The simplest method, involving dilution of the urine sample with a suitable solvent before injection. While quick, it may not be sufficient for complex matrices or when high sensitivity is required.

-

Liquid-Liquid Extraction (LLE): A technique that partitions the analyte into an immiscible organic solvent, leaving many interfering matrix components in the aqueous urine phase.

-

Solid-Phase Extraction (SPE): A highly effective method that uses a solid sorbent to selectively retain the analyte while matrix components are washed away. Elution with a strong solvent yields a cleaner extract.

-

Protein Precipitation (PPT): While urine has lower protein content than plasma, this method can help remove proteins that may interfere with the analysis.

Q4: How do I choose the best sample preparation method?

A4: The choice depends on the required sensitivity, throughput, and the complexity of the urine samples.

-

For high-throughput screening where lower sensitivity is acceptable, Dilute-and-Shoot may be suitable.

-

LLE offers a good balance between cleanup and ease of use.

-

SPE provides the cleanest extracts and is recommended for methods requiring high sensitivity and accuracy, though it is more time-consuming and costly.

Q5: What are the expected precursor and product ions for Etofenamate and Etofenamate-d4 in LC-MS/MS analysis?

A5: Based on the molecular weight of Etofenamate (C21H24F3NO4, MW: 411.42) and common fragmentation patterns for similar molecules, the expected multiple reaction monitoring (MRM) transitions are:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Etofenamate | 412.2 | 282.1 | Positive |

| Etofenamate-d4 | 416.2 | 286.1 | Positive |

Note: These are predicted transitions and should be optimized on your specific instrument.

Troubleshooting Guide

| Issue | Possible Causes | Recommended Actions |

| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible injection solvent. 2. Column degradation. 3. Co-eluting interferences. | 1. Ensure the injection solvent is similar in composition and strength to the initial mobile phase. 2. Replace the analytical column. 3. Optimize the chromatographic gradient to better separate the analyte from interferences. |